5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-6(10)7(3-5(4)8)13(9,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWWMIMINMOAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661353 | |
| Record name | 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874801-49-7 | |
| Record name | 5-Bromo-2-fluoro-4-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874801-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonyl Chloride Synthesis via Aromatic Sulfonation
Method Overview:
This classical approach involves the sulfonation of a suitably substituted benzene derivative, followed by halogenation and subsequent chlorination to introduce the sulfonyl chloride group.
Step 1: Electrophilic Aromatic Substitution (Sulfonation)
The starting material is typically a methyl-substituted benzene, such as 4-methylbenzene, which undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the para position relative to methyl.Step 2: Halogenation (Bromination and Fluorination)
The aromatic ring is selectively brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination at the 2-position can be achieved via electrophilic fluorination reagents such as Selectfluor or via nucleophilic fluorination of suitable intermediates.Step 3: Conversion to Sulfonyl Chloride
The sulfonic acid group is chlorinated using thionyl chloride (SOCl₂) to yield the sulfonyl chloride. This step is typically performed under reflux, with the removal of sulfur dioxide and hydrogen chloride gases.
- Well-established route with high selectivity.
- Suitable for scale-up.
- Requires careful control of regioselectivity during halogenation.
- Use of harsh reagents like chlorosulfonic acid and thionyl chloride.
Chlorosulfonation of Methyl-Substituted Aromatic Precursors
Method Overview:
This method involves the chlorosulfonation of methyl-substituted aromatic compounds, followed by halogenation steps to introduce the bromine and fluorine substituents.
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Reflux, 0–50°C | Introduce sulfonyl chloride group |
| 2 | Halogenation | Bromine (Br₂), NBS | Controlled temperature | Bromination at the 5-position |
| 3 | Fluorination | Selectfluor or N-fluorobenzenesulfonimide | Mild conditions | Fluorination at the 2-position |
This route allows for regioselective substitution, leveraging the directing effects of methyl groups and halogens.
Aromatic Nucleophilic Substitution and Functional Group Interconversions
Alternative Strategy:
Starting from a pre-functionalized aromatic core, such as 4-methylbenzenesulfonyl chloride, selective halogenation can be achieved via electrophilic substitution, followed by fluorination using nucleophilic or electrophilic fluorinating agents.
- Halogenation: Bromination at the 5-position can be directed by the methyl group.
- Fluorination: Introduction of fluorine at the 2-position may involve nucleophilic fluorination of suitable intermediates or electrophilic fluorination reagents under mild conditions.
Note:
The choice of reagents depends on the desired regioselectivity and the stability of intermediates.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Main Steps | Advantages | Challenges |
|---|---|---|---|---|---|
| 1 | 4-Methylbenzenesulfonyl chloride | Sulfuric acid, chlorosulfonic acid, SOCl₂ | Sulfonation → Halogenation → Chlorination | High regioselectivity, scalable | Harsh reagents, regioselectivity control |
| 2 | Aromatic precursors with methyl groups | NBS, Br₂, Selectfluor | Electrophilic halogenation and fluorination | Precise substitution control | Handling of reactive halogenating agents |
| 3 | Pre-functionalized aromatic compounds | Nucleophilic fluorinating agents | Halogenation and fluorination | Mild conditions possible | Regioselectivity challenges |
Research Findings and Notes
- The synthesis of 5-bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride has been successfully achieved via classical sulfonation and halogenation methods, with careful control of reaction conditions to ensure regioselectivity (Sources,).
- Fluorination at the ortho position relative to methyl groups can be achieved using electrophilic fluorinating reagents such as Selectfluor, which offers milder conditions and better selectivity compared to traditional methods.
- Patent literature indicates that chlorosulfonylation followed by halogenation is the most practical approach for industrial-scale synthesis, with process optimizations focusing on temperature control and reagent stoichiometry to maximize yield and purity (Source).
Chemical Reactions Analysis
5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form complex molecules, often facilitated by catalysts.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the nature of the nucleophile or the specific reaction conditions employed .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Reagent in Synthesis : The sulfonyl chloride group allows for the introduction of sulfonyl moieties into various organic compounds, making it valuable in synthetic pathways. It can participate in nucleophilic substitution reactions, which are crucial for constructing complex organic molecules.
- Building Block for Pharmaceuticals : This compound serves as an intermediate in the synthesis of pharmaceutical agents, especially those targeting specific biological pathways due to its unique reactivity profile.
2. Medicinal Chemistry
- CYP Enzyme Inhibition : Research indicates that 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride can inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition is significant as it affects drug metabolism and pharmacokinetics, making it relevant in drug development contexts where drug-drug interactions are a concern .
- Potential Anticancer Agent : The compound has been investigated for its role in synthesizing Pan-RAF inhibitors that target RAF kinases involved in cell signaling pathways related to cancer proliferation .
3. Biological Studies
Case Study 1: CYP1A2 Inhibition
A study demonstrated that this compound effectively inhibits CYP1A2 activity. This finding has implications for understanding drug interactions and optimizing therapeutic regimens involving co-administered drugs metabolized by this enzyme .
Case Study 2: Synthesis of Pan-RAF Inhibitors
Research involving this compound has led to the development of novel Pan-RAF inhibitors that show promise in targeting cancer cell signaling pathways. These inhibitors have been shown to reduce tumor growth in preclinical models, highlighting the compound's potential utility in cancer therapy .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 5-bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride with structurally analogous sulfonyl chlorides:
Key Observations :
- Substituent Diversity: The target compound uniquely combines methyl (C4) and fluoro (C2) groups, distinguishing it from analogs with methoxy (), chloro (), or cyano () substituents.
Physicochemical Properties and Reactivity
Reactivity Trends:
- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., F, Br, CN) enhance the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution. For example, 5-bromo-2-cyanobenzene-1-sulfonyl chloride () exhibits higher reactivity than the target compound due to the strong EWG (-CN).
- Electron-Donating Groups (EDGs) : The methyl group in the target compound mildly deactivates the sulfonyl chloride, whereas methoxy () exerts a stronger EDG effect, further reducing reactivity.
Biological Activity
5-Bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, potential applications, and relevant case studies.
- Molecular Formula : C7H6BrClF
- Molecular Weight : 223.48 g/mol
- Structure : The compound features a bromine atom, a fluorine atom, and a sulfonyl chloride group attached to a methyl-substituted benzene ring.
The biological activity of this compound primarily arises from its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to inhibition. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- CYP1A2 Inhibition : A study highlighted the potential for this compound to inhibit CYP1A2 activity, which is significant in the context of drug interactions. The compound's ability to modulate enzyme activity suggests that it could be utilized in drug development to enhance therapeutic efficacy or reduce toxicity by managing drug-drug interactions.
- Antimicrobial Efficacy : Research has demonstrated that this compound possesses notable antibacterial properties. In vitro studies indicated that it effectively inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) at concentrations comparable to established antibiotics like gentamicin . This finding positions it as a potential candidate for further development as an antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 5-bromo-2-fluoro-4-methylbenzene-1-sulfonyl chloride, and how do substituent positions influence reaction efficiency?
Methodological Answer: The synthesis typically involves sulfonation, halogenation, and functional group protection steps. For example:
Sulfonation : Introduce the sulfonyl group via chlorosulfonic acid treatment of a substituted benzene precursor (e.g., 4-methylbenzene derivatives) under controlled temperature (0–10°C) to avoid over-sulfonation .
Halogenation : Sequential bromination (using Br₂/FeBr₃) and fluorination (via Balz-Schiemann reaction with diazonium salts) require precise stoichiometry to prevent side reactions. The methyl group at position 4 directs electrophilic substitution to the ortho/para positions, but steric hindrance from bromine/fluorine may reduce yields .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in dichloromethane/hexane mixtures ensures >95% purity, as validated by HPLC .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group .
- Handling : Use anhydrous solvents (e.g., dried THF or DCM) and gloveboxes for reactions. Monitor for exothermic decomposition during scale-up via calorimetry .
Q. What analytical techniques are optimal for characterizing purity and structural integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR (CDCl₃) identifies substituent positions (e.g., methyl at δ 2.3 ppm, sulfonyl chloride at δ 7.8–8.2 ppm). ¹⁹F NMR confirms fluorine integration .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify purity (>97% as per industrial standards) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 291.49 g/mol) and detects hydrolysis byproducts .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (Br, F, CH₃) influence nucleophilic substitution reactions with amines or alcohols?
Methodological Answer:
- Electronic Effects : The electron-withdrawing sulfonyl group activates the benzene ring for nucleophilic attack, but fluorine (strong -I effect) at position 2 deactivates adjacent positions, directing substitution to position 5 (bromine) or 6 (unsubstituted).
- Steric Effects : The methyl group at position 4 hinders bulky nucleophiles (e.g., tert-butanol), favoring smaller reagents (e.g., methanol). Kinetic studies using stopped-flow UV-Vis spectroscopy can quantify rate constants under varying conditions .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, Fukui indices (electrophilicity) at each carbon predict reactivity: Position 5 (bromine-substituted) shows higher electrophilicity than position 6 .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar solvents stabilize charged intermediates, altering selectivity .
Q. How to resolve contradictions in reported reactivity data across studies (e.g., competing substitution pathways)?
Methodological Answer:
- Controlled Replication : Standardize reaction conditions (solvent purity, temperature control ±1°C) to isolate variables.
- Cross-Validation : Compare results from orthogonal methods (e.g., LC-MS for product distribution vs. ¹⁹F NMR for real-time monitoring). For example, discrepancies in amine coupling yields may arise from trace moisture or catalyst degradation .
Q. What strategies optimize the synthesis of sulfonamide derivatives for high-throughput screening?
Methodological Answer:
- Parallel Synthesis : Use automated liquid handlers to react 5-bromo-2-fluoro-4-methylbenzenesulfonyl chloride with diverse amines (e.g., primary, secondary, aromatic) in 96-well plates.
- Workup : Employ solid-phase extraction (SPE) with sulfonic acid-functionalized resins to remove unreacted amines. Validate yields via UPLC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
